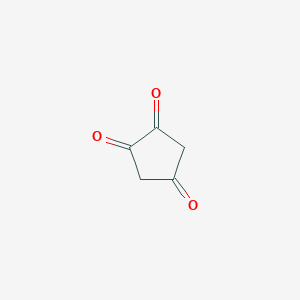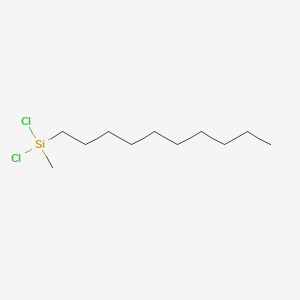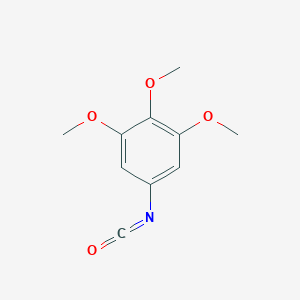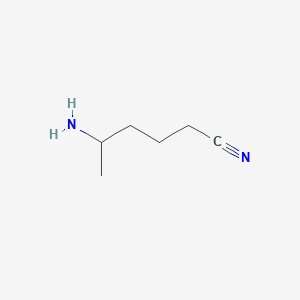
Bis(2-methylphenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl)phosphinic acid, also known as DIMP, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl)phosphinic acid is widely used in scientific research applications due to its unique properties. It is used as a ligand in various catalytic reactions, such as Suzuki coupling reactions and Heck reactions. It is also used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, Bis(2-methylphenyl)phosphinic acid is used as a chiral auxiliary in asymmetric synthesis reactions.
Mecanismo De Acción
Bis(2-methylphenyl)phosphinic acid acts as a ligand in various catalytic reactions. It forms a complex with a metal catalyst, which then undergoes a series of reactions to form the desired product. The mechanism of action of Bis(2-methylphenyl)phosphinic acid in asymmetric synthesis reactions is based on the chiral recognition of the ligand by the substrate. This results in the formation of a chiral product.
Efectos Bioquímicos Y Fisiológicos
Bis(2-methylphenyl)phosphinic acid has no known biochemical or physiological effects on humans or animals. It is a chemical compound used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-methylphenyl)phosphinic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile ligand that can be used in various catalytic reactions. However, Bis(2-methylphenyl)phosphinic acid has limitations in terms of its solubility in certain solvents, which can affect its reactivity in some reactions.
Direcciones Futuras
There are several future directions for the use of Bis(2-methylphenyl)phosphinic acid in scientific research. One potential direction is the development of new catalytic reactions using Bis(2-methylphenyl)phosphinic acid as a ligand. Another direction is the use of Bis(2-methylphenyl)phosphinic acid in the synthesis of new organic compounds with potential applications in medicine or materials science. Additionally, the use of Bis(2-methylphenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis reactions could lead to the development of new chiral products with potential applications in the pharmaceutical industry.
Métodos De Síntesis
Bis(2-methylphenyl)phosphinic acid is synthesized by reacting 2-methylphenylmagnesium bromide with phosphorus trichloride. The resulting compound is then hydrolyzed to obtain Bis(2-methylphenyl)phosphinic acid. This synthesis method has been widely used in various research studies to obtain high-quality and pure Bis(2-methylphenyl)phosphinic acid.
Propiedades
Número CAS |
18593-19-6 |
|---|---|
Nombre del producto |
Bis(2-methylphenyl)phosphinic acid |
Fórmula molecular |
C14H15O2P |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
bis(2-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) |
Clave InChI |
INPAGYCGPYZPII-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
SMILES canónico |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
Sinónimos |
Bis(2-methylphenyl)phosphinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



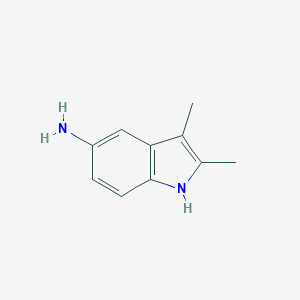

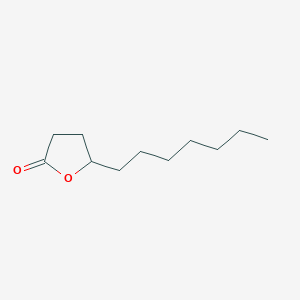
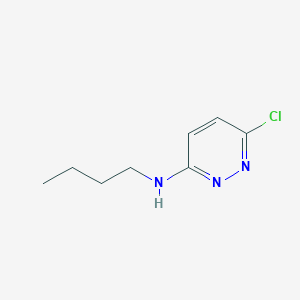
![Spiro[5.5]undecane](/img/structure/B92164.png)

